molecular formula C8H5IN2O B131393 6-Iodoquinazolin-4-one CAS No. 16064-08-7

6-Iodoquinazolin-4-one

Cat. No.: B131393
CAS No.: 16064-08-7
M. Wt: 272.04 g/mol
InChI Key: PUGXMZKDRVGIHC-UHFFFAOYSA-N
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Description

6-Iodoquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family It is characterized by the presence of an iodine atom at the 6th position of the quinazolinone ring

Scientific Research Applications

6-Iodoquinazolin-4-one has several scientific research applications:

Safety and Hazards

“6-Iodoquinazolin-4-one” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS hazard classifications . It is harmful if swallowed and causes serious eye irritation . The compound should be stored in a non-combustible solid storage class .

Mechanism of Action

Target of Action

6-Iodoquinazolin-4-one, also known as 6-iodoquinazolin-4-ol, is a compound that has been synthesized and evaluated for its antibacterial and antifungal activities . It has shown potent to moderately potent antimicrobial activity against a variety of organisms, including gram-negative bacteria such as Escherichia coli and P.aeruginosa, gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, and pathogenic fungi such as Candida albicans and Saccharomyces cerevisiae . Therefore, the primary targets of this compound are these microbial organisms.

Mode of Action

It is known that quinazolinone derivatives, to which this compound belongs, exhibit a broad spectrum of biological activities . These activities include antioxidant, antifungal, antibacterial, anticonvulsant, anti-inflammatory, antihyperlipidemic, anticancer, antimalarial, antispasmodial, analgesic, antiviral, antitubercular, and antimicrobial effects . The specific interactions of this compound with its microbial targets that result in its antimicrobial activity are a subject of ongoing research.

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that this compound interferes with essential biochemical pathways in the microbial organisms it targets, leading to their inhibition or death .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a predicted density of 211±01 g/cm3 . It is slightly soluble in DMSO and methanol when heated and sonicated . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of this compound is the inhibition or killing of the microbial organisms it targets . This results in its antimicrobial activity, which has been demonstrated against a variety of gram-negative and gram-positive bacteria, as well as pathogenic fungi .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility in DMSO and methanol suggests that its action may be influenced by the presence of these solvents . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoquinazolin-4-one typically involves the iodination of quinazolin-4-one. One common method includes the reaction of 5-iodoanthranilic acid with formamide in the presence of acetic acid and diethylamine as catalysts. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Iodoquinazolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Various substituted quinazolinones.

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced forms of quinazolinone.

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodoquinoline
  • 3-Iodo-6-methoxy-4H-chromen-4-one
  • 4-Bromo-6-iodoquinoline
  • 6-Iodopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one
  • 7-Chloro-4-iodoquinoline

Uniqueness

6-Iodoquinazolin-4-one is unique due to its specific substitution pattern and the presence of the iodine atom at the 6th position. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

6-iodo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGXMZKDRVGIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354109
Record name 6-Iodoquinazolin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-08-7
Record name 6-Iodo-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16064-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodoquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Quinazolinone, 6-iodo
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-Iodoquinazolin-4-one
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Synthesis routes and methods

Procedure details

A solution of 2-amino-5-iodo-benzoic acid (5.00 g, 19.0 mmol) and formamide (3.43 g, 76.0 mmol) were heated to 150° C. for 4 hours and then cooled to room temperature. Water was added and the solution was filtered and washed with water several times to give 3.6 g (70%) of 6-iodo-1H-quinazolin-4-one. 1H NMR (400 MHz, DMSO-d6) δ 12.39 (s, 1H), 8.37 (s, 1H), 8.11 (s, 1H), 8.09 (dd, 1H, J=2.0, 8.8 Hz), 7.45 (d, 1H, J=8.8 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 6-Iodoquinazolin-4-one in medicinal chemistry?

A1: this compound serves as a versatile building block in synthesizing various biologically active compounds. Recent research highlights its potential in developing novel antimicrobial and antitumor agents. For instance, a series of this compound derivatives demonstrated promising in vitro activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, as well as pathogenic fungi such as Candida albicans and Saccharomyces cerevisiae []. Additionally, this compound represents a key intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in targeted cancer therapy [].

Q2: How does the structure of this compound facilitate its use in organic synthesis?

A2: The structure of this compound is particularly amenable to chemical modifications, making it a valuable scaffold in drug discovery. The presence of the iodine atom at the 6th position allows for various coupling reactions, such as the Suzuki coupling reaction, which is effectively employed in the synthesis of Lapatinib []. This reaction allows for the introduction of diverse substituents onto the quinazolinone ring, facilitating the exploration of structure-activity relationships and the development of compounds with improved potency and selectivity.

Q3: Can you provide an example of how the structure of this compound derivatives has been modified to enhance biological activity?

A3: Researchers have explored the incorporation of an azetidinyl-3-(isonicotinamide-yl) moiety at a specific position on the this compound core structure []. This modification aimed to enhance the compound's antimicrobial and antitubercular properties. While the specific details of the study are limited, this example illustrates the ongoing efforts to leverage the this compound scaffold in developing new therapeutic agents. Further research on these modified derivatives could provide valuable insights into their structure-activity relationships and potential clinical applications.

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